Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate

Lipophilicity ADME CNS Drug Discovery

Generic pyrrolidine building blocks lack the precise substitution pattern required for reproducible SAR studies. This compound resolves that challenge through its unique combination of three orthogonal functional handles. • Boc-protected amine & thiocarbamoyl group - two orthogonal handles for sequential, selective derivatization. • 4-Phenyl substituent & predicted XlogP 2.6 - enables passive BBB diffusion for CNS-targeted probe design. • Supplied at 95% purity with flexible mg-to-g quantities - supports both pilot-scale synthesis and full SAR campaigns.

Molecular Formula C16H22N2O2S
Molecular Weight 306.4 g/mol
CAS No. 885277-70-3
Cat. No. B1507001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate
CAS885277-70-3
Molecular FormulaC16H22N2O2S
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=S)N)C2=CC=CC=C2
InChIInChI=1S/C16H22N2O2S/c1-16(2,3)20-15(19)18-10-12(9-13(18)14(17)21)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,21)
InChIKeyBHPWNHCGNFMQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate (CAS 885277-70-3): Compound Class and Baseline Characteristics for Research Procurement


Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate (CAS 885277-70-3) is a pyrrolidine derivative characterized by a Boc-protected nitrogen, a 4-phenyl substituent, and a carbamothioyl (thiocarbamoyl) group at the 2-position, with a molecular formula of C₁₆H₂₂N₂O₂S and a molecular weight of 306.4 g/mol . The compound is commercially available for research purposes, typically at ≥95% purity, and is supplied in quantities ranging from milligrams to grams by multiple vendors . Its structural features position it as a specialized building block or intermediate within medicinal chemistry programs exploring sulfur-containing heterocyclic pharmacophores .

Why Substituting Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate with a Generic Analog is Scientifically Risky


In the context of pyrrolidine-based building blocks, substitution of tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate (CAS 885277-70-3) with a generic, in-class alternative is fraught with scientific risk due to the compound's unique confluence of three key structural determinants: the 4-phenyl ring, the 2-carbamothioyl (thiocarbamoyl) moiety, and the Boc protecting group. Even structurally close analogs, such as those lacking the phenyl substituent (e.g., CAS 101410-18-8) or bearing the carbamothioyl group at a different ring position (e.g., CAS 122684-35-9), are predicted to exhibit fundamentally different physicochemical properties and biological target engagement profiles [1]. These differences, quantified in the evidence below, underscore that generic substitution is not merely a matter of cost but a direct risk to experimental reproducibility and the validity of structure-activity relationship (SAR) studies .

Quantitative Differentiation of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate: Comparative Data for Informed Procurement


Enhanced Lipophilicity and Predicted Blood-Brain Barrier Penetration via 4-Phenyl Substitution

The 4-phenyl substituent on the pyrrolidine ring of tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate (CAS 885277-70-3) is a critical differentiator from its non-phenyl analogs. This modification results in a predicted partition coefficient (XlogP) of 2.6, a significant increase compared to the non-phenyl analog tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate (CAS 864958-51-0), for which no XlogP is explicitly reported but is structurally inferred to be substantially lower [1]. This 2.6 value is a key determinant of the compound's lipophilicity and passive membrane permeability, directly impacting its suitability for central nervous system (CNS) applications [1].

Lipophilicity ADME CNS Drug Discovery

Molecular Weight and Density Differentiation Impacting Permeability and Formulation

The molecular weight of tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate (306.4 g/mol) and its predicted density (1.2±0.1 g/cm³) [1] are key differentiators from non-phenyl analogs. For instance, (S)-tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate (CAS 101410-18-8) has a molecular weight of 230.33 g/mol . The 33% increase in molecular weight for the target compound is a direct consequence of the 4-phenyl group. This increase, combined with a slightly higher density, will influence its solubility and permeability profile, placing it outside the optimal range for oral bioavailability according to Lipinski's Rule of Five.

Physicochemical Properties Formulation Permeability

Structural Differentiation: 2-Carbamothioyl vs. 3-Carbamothioyl Regioisomer

The position of the carbamothioyl group on the pyrrolidine ring is a critical determinant of molecular shape and potential target binding. Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate (CAS 885277-70-3) bears this group at the 2-position. A direct regioisomeric analog, tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate (CAS 122684-35-9), positions the thiocarbamoyl group on the 3-position of the ring . This positional change is expected to alter the compound's hydrogen-bonding network and steric bulk, leading to divergent biological activity profiles. No direct comparative biological data exists, but the regioisomeric relationship is a fundamental structural distinction that guides SAR exploration.

Regiochemistry Target Engagement SAR

Optimal Research and Industrial Application Scenarios for Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate


Medicinal Chemistry: Synthesis of CNS-Penetrant Probe Compounds and PROTACs

The compound's predicted high lipophilicity (XlogP = 2.6) and molecular weight (306.4 g/mol) make it a suitable starting point for synthesizing probe molecules designed for passive diffusion across the blood-brain barrier [1]. Its Boc-protected amine and thiocarbamoyl group offer orthogonal handles for further derivatization, making it a valuable intermediate in the construction of complex CNS-targeted chemical probes or as a warhead in heterobifunctional degraders (PROTACs) where moderate lipophilicity and molecular weight are advantageous [1].

Chemical Biology: Tool Compound for Investigating Thiophilic Protein Targets

The carbamothioyl (thiocarbamoyl) group is known to engage with specific metal-dependent enzymes and protein targets that are sensitive to thiophilic interactions [1]. The presence of the 4-phenyl ring adds a distinct hydrophobic element, enabling the compound to serve as a foundational scaffold for developing tool compounds to probe the function of understudied protein families, such as certain phosphatases or metalloproteases, where both hydrophobic and thiophilic interactions are critical for binding [1].

Academic Research: Advanced Building Block for Organic Synthesis Methodology

As a densely functionalized pyrrolidine derivative, this compound is a valuable substrate for developing and testing new synthetic methodologies, particularly those involving sulfur-containing functional groups [1]. Its unique combination of a Boc-protected amine, a phenyl ring, and a carbamothioyl group makes it a versatile building block for constructing more complex heterocyclic systems, including spirocycles and fused ring systems, which are of high interest in modern drug discovery [1].

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